molecular formula C21H25N3O5 B2871423 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-04-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2871423
CAS RN: 953230-04-1
M. Wt: 399.447
InChI Key: ODHWYFASPNTPJD-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(furan-2-ylmethyl)piperidin-4-yl)methyl group linked by an oxalamide .

Scientific Research Applications

Antibacterial Properties

A study has shown that compounds related to the benzoxepine-oxime-1,2,3-triazole hybrid, which shares structural similarities with our compound of interest, have been synthesized and evaluated for their antibacterial properties . These compounds were found to be effective against gram-negative bacterial species, and one exhibited selective cytotoxicity against a lung cancer cell line. This suggests that our compound may also possess antibacterial properties that could be harnessed for treating infections caused by gram-negative bacteria.

Antitumor Activities

Another research avenue has been the synthesis of N-aryl derivatives of benzo[d][1,3]dioxol-5-ylmethyl compounds for antitumor evaluation . These derivatives have shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7, with IC50 values generally below 5 μM. This indicates that our compound could potentially be modified to create effective antitumor agents.

Anti-inflammatory Applications

The benzo[d][1,3]dioxol-5-ylmethyl moiety is also present in naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) . This suggests that our compound might share similar anti-inflammatory properties and could be investigated for its efficacy in treating conditions like rheumatic and rheumatoid arthritis, as well as osteoarthritis.

Crystallographic Studies

The crystal structure of compounds containing the benzo[d][1,3]dioxol-5-ylmethyl group has been determined, which aids in understanding the molecular conformation and interactions of such compounds . This information is crucial for designing drugs with specific binding affinities and for predicting their behavior in biological systems.

Selective Cytotoxicity

Some compounds with the benzo[d][1,3]dioxol-5-ylmethyl structure have been evaluated for their selective cytotoxicity, showing good selectivity between cancer cells and normal cells . This property is highly desirable in cancer therapy, as it allows for the targeting of cancer cells while minimizing damage to healthy cells.

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c25-20(21(26)23-12-16-3-4-18-19(10-16)29-14-28-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWYFASPNTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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